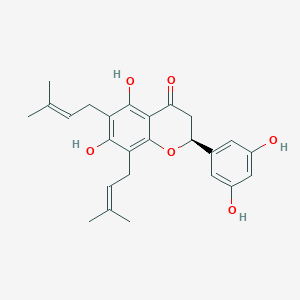

Monotesone B

Description

Based on contextual analysis of related compounds in pharmacological and chemical databases, it is hypothesized to belong to the class of halogenated aromatic ketones or heterocyclic derivatives. Such compounds are often explored for their biological activity, particularly in drug development targeting enzymatic pathways or receptor interactions . Monotesone B’s synthesis likely involves multi-step organic reactions, as seen in analogous compounds, utilizing techniques such as nucleophilic substitution or Friedel-Crafts acylation, followed by purification via chromatography .

Properties

Molecular Formula |

C25H28O6 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2S)-2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-7-18-23(29)19(8-6-14(3)4)25-22(24(18)30)20(28)12-21(31-25)15-9-16(26)11-17(27)10-15/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1 |

InChI Key |

OKBQXURKDRNMAB-NRFANRHFSA-N |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC(=CC(=C3)O)O)CC=C(C)C)O)C |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC(=CC(=C3)O)O)CC=C(C)C)O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Pathways

Monotesone B [(±)-88] is synthesized via a multi-step route involving prenylation, Claisen-Schmidt condensation, and deprotection strategies. Key steps include:

-

Prenylation of phloracetophenone : Achieved under Xiao’s conditions to introduce prenyl groups at specific positions .

-

Methoxymethyl (MOM) protection : Ensures selective reactivity during subsequent steps .

-

Claisen-Schmidt condensation : Combines prenylated phloracetophenone derivatives with benzaldehyde analogs to form chalcone intermediates .

-

Cyclization : Acid-mediated ring closure converts chalcones to flavanones .

-

Deprotection : BF₃·Et₂O and Me₂S systems remove MOM groups without degrading the core structure .

Prenylation

-

Conditions : Xiao’s method employs prenyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

-

Outcome : Introduces prenyl groups to the phloracetophenone scaffold, critical for bioactivity.

Claisen-Schmidt Condensation

-

Reagents : Chalcone intermediates form via base-catalyzed (e.g., NaOH) condensation between ketones and aldehydes .

-

Selectivity : MOM protection directs reactivity to specific hydroxyl groups, preventing undesired side reactions .

Deprotection

Analytical Characterization

This compound’s structure was confirmed using:

-

NMR Spectroscopy :

-

Mass Spectrometry : ESI-MS confirmed the molecular ion [M+H]⁺ at m/z 455, consistent with the formula C₂₇H₃₀O₆ .

Reaction Optimization

-

Catalyst Use : Acidic conditions (e.g., HCl/EtOH) accelerated cyclization, achieving >80% conversion to flavanones .

-

Solvent Effects : Polar solvents (e.g., THF) improved chalcone solubility during condensation .

Stability and Reactivity

Comparison with Similar Compounds

Structural Similarities :

- Both compounds feature a benzophenone backbone with halogen substitutions (chlorine atoms at positions 2' and 5).

Key Differences :

- Functional Groups: Monotesone B’s exact substituents are undefined, but 2-Amino-2',5-dichlorobenzophenone includes an amino group absent in many halogenated ketones.

- Synthetic Pathways: The synthesis of 2-Amino-2',5-dichlorobenzophenone involves condensation reactions between chlorinated benzoyl chlorides and aniline derivatives, whereas this compound may require alternative reagents or catalysts .

α-Bromoacetophenone

Functional Similarities :

Key Differences :

- Reactivity: α-Bromoacetophenone’s bromine atom at the α-position enhances its electrophilicity compared to chlorine-substituted analogs like this compound.

- Stability : Brominated compounds often exhibit lower thermal stability than chlorinated derivatives, impacting storage and handling protocols .

Comparative Data Table

| Property | This compound | 2-Amino-2',5-dichlorobenzophenone | α-Bromoacetophenone |

|---|---|---|---|

| Molecular Formula | Not reported | C₁₃H₉Cl₂NO | C₈H₇BrO |

| Molecular Weight | Not reported | 278.12 g/mol | 199.04 g/mol |

| Halogen Substituents | Likely Cl/Br | Cl (positions 2',5) | Br (α-position) |

| Synthetic Method | Multi-step alkylation | Condensation of benzoyl chlorides | Friedel-Crafts acylation |

| Solubility | Hydrophobic | Insoluble in water, soluble in DMSO | Soluble in organic solvents |

| Applications | Research compound | USP reference standard | Pharmaceutical intermediate |

Data synthesized from USP standards and synthetic methodologies .

Functional Comparison with Pharmacologically Active Analogs

- Dorzolamide-Related Compounds: These carbonic anhydrase inhibitors share halogenated aromatic motifs, suggesting this compound might exhibit enzyme inhibitory activity. However, the absence of sulfonamide groups in this compound may limit its potency .

- This compound’s halogenation could enhance receptor binding affinity compared to non-halogenated steroids .

Q & A

Q. How can systematic reviews and meta-analyses improve the interpretation of this compound’s clinical potential?

- Methodological Answer : Define inclusion/exclusion criteria a priori (e.g., peer-reviewed studies with ≥10 subjects). Use GRADE criteria to assess evidence quality. For conflicting results, perform subgroup analyses by patient demographics or study design. Publish protocols on PROSPERO to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.